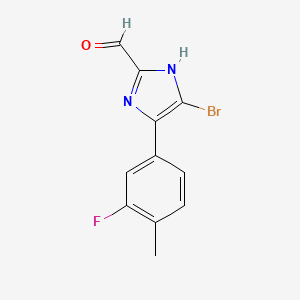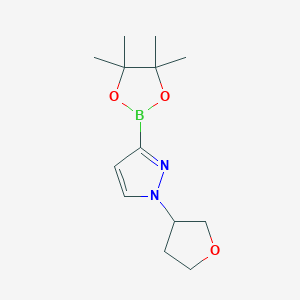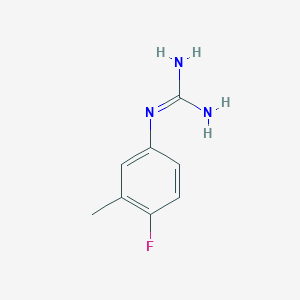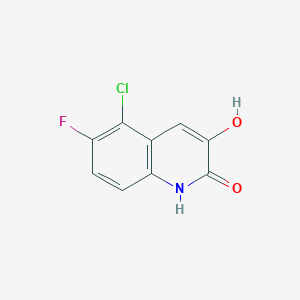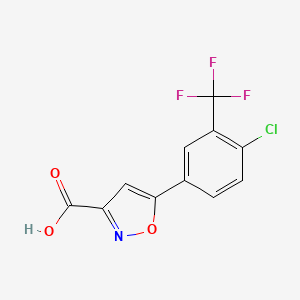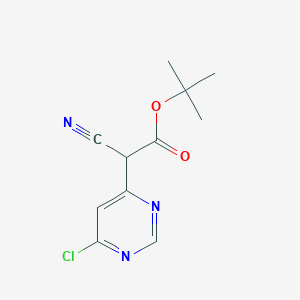
tert-Butyl 2-(6-Chloro-4-pyrimidinyl)-2-cyanoacetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
tert-Butyl 2-(6-Chloro-4-pyrimidinyl)-2-cyanoacetate is a chemical compound with a complex structure that includes a pyrimidine ring substituted with a chlorine atom and a cyanoacetate group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 2-(6-Chloro-4-pyrimidinyl)-2-cyanoacetate typically involves the reaction of 6-chloro-4-pyrimidinecarboxylic acid with tert-butyl cyanoacetate under specific conditions. The reaction is often carried out in the presence of a base such as triethylamine and a solvent like dichloromethane. The mixture is stirred at room temperature for several hours to ensure complete reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving additional purification steps such as recrystallization or chromatography to obtain the desired product.
化学反応の分析
Types of Reactions
tert-Butyl 2-(6-Chloro-4-pyrimidinyl)-2-cyanoacetate can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom on the pyrimidine ring can be substituted with other nucleophiles.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Reduction: The cyano group can be reduced to an amine.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, often in the presence of a base.
Hydrolysis: Acidic or basic conditions can be used to hydrolyze the ester group.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) can be used to reduce the cyano group.
Major Products Formed
Substitution Reactions: Products depend on the nucleophile used, resulting in various substituted pyrimidines.
Hydrolysis: The major product is the corresponding carboxylic acid.
Reduction: The major product is the corresponding amine.
科学的研究の応用
Chemistry
In chemistry, tert-Butyl 2-(6-Chloro-4-pyrimidinyl)-2-cyanoacetate is used as an intermediate in the synthesis of more complex molecules. Its reactivity makes it a valuable building block for creating various derivatives.
Biology and Medicine
In biological and medical research, this compound may be investigated for its potential pharmacological properties. Compounds with pyrimidine rings are often explored for their activity against various biological targets, including enzymes and receptors.
Industry
In the industrial sector, this compound can be used in the production of agrochemicals, pharmaceuticals, and other specialty chemicals.
作用機序
The mechanism of action of tert-Butyl 2-(6-Chloro-4-pyrimidinyl)-2-cyanoacetate depends on its specific application. In pharmacological contexts, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved would depend on the specific biological system being studied.
類似化合物との比較
Similar Compounds
- tert-Butyl 4-(6-Chloro-4-pyrimidinyl)-1-piperidinecarboxylate
- tert-Butyl 4-(2-chloro-6-methyl-4-pyrimidinyl)-1-piperidinecarboxylate
- tert-Butyl 3-[(2-chloro-4-pyrimidinyl)methyl]-1-piperidinecarboxylate
特性
分子式 |
C11H12ClN3O2 |
|---|---|
分子量 |
253.68 g/mol |
IUPAC名 |
tert-butyl 2-(6-chloropyrimidin-4-yl)-2-cyanoacetate |
InChI |
InChI=1S/C11H12ClN3O2/c1-11(2,3)17-10(16)7(5-13)8-4-9(12)15-6-14-8/h4,6-7H,1-3H3 |
InChIキー |
NCJJOPRBUSBSFM-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)OC(=O)C(C#N)C1=CC(=NC=N1)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


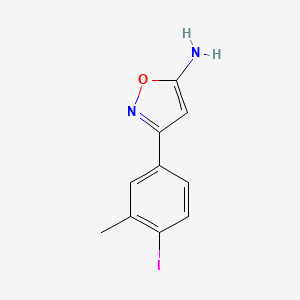

![Methyl 6-chloro-1H-pyrazolo[3,4-b]pyridine-4-carboxylate](/img/structure/B13700003.png)


